diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Overview
Description
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate, also known as (2R,3R)-Diethyl 2,3-epoxysuccinate, is an organic compound with the empirical formula C8H12O5 . It has a molecular weight of 188.18 .
Synthesis Analysis
The synthesis of diethyl (2R,3R)-oxirane-2,3-dicarboxylate involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, preparation of diethyl (2R,3R)-2,3-epoxysuccinate, and nucleophilic cleavage of the epoxide .
Molecular Structure Analysis
The molecular structure of diethyl (2R,3R)-oxirane-2,3-dicarboxylate is represented by the SMILES string CCOC(=O)[C@@H]1O[C@H]1C(=O)OCC
. The InChI key is LDFQMMUIJQDSAB-PHDIDXHHSA-N
.
Physical And Chemical Properties Analysis
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate has an optical activity of [α]20/D −110°, c = 2% in diethyl ether . Its refractive index is n20/D 1.4380 (lit.) . The boiling point is 234-235°C (lit.) , and the density is 1.144 g/mL at 25°C (lit.) .
Scientific Research Applications
Synthetic Applications Diethyl (2R,3R)-oxirane-2,3-dicarboxylate has been utilized in the synthesis of various organic compounds. For instance, it was converted into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate, which subsequently yielded (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid. This compound was identical to a naturally occurring product, demonstrating its importance in mimicking natural compounds (Legters, Thijs, & Zwanenburg, 1991).
Another study showed the reaction of enantiopure diethyl oxirane dicarboxylate with o-aminophenols, leading to the formation of 1,4-benzoxazin-2-ones and 1,5-benzoxazepin-2-one. These reactions highlight the versatility of diethyl (2R,3R)-oxirane-2,3-dicarboxylate in synthesizing optically active and structurally diverse compounds (Woydowski & Liebscher, 1999).
Enzymatic Applications In the field of enzymatic processes, diethyl (2R,3R)-oxirane-2,3-dicarboxylate has been employed in the resolution of esters of trans-epoxysuccinic acid. A successful resolution was achieved by transesterification catalyzed by the lipase from Rhizopus javanicus. This application underscores the compound's relevance in biotransformations for the preparation of enantiomerically pure esters (Crout, Gaudet, & Hallinan, 1993).
Safety And Hazards
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369960 | |
Record name | Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
CAS RN |
74243-85-9 | |
Record name | Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-Diethyl-2,3-epoxy succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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